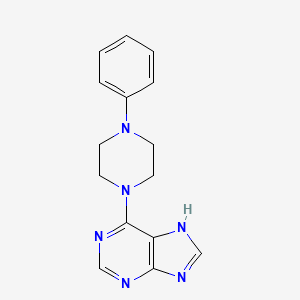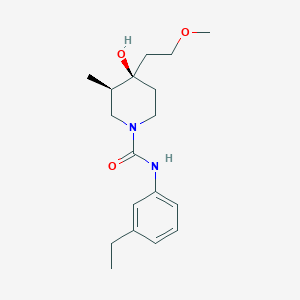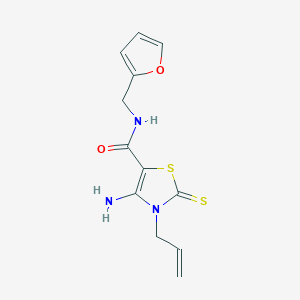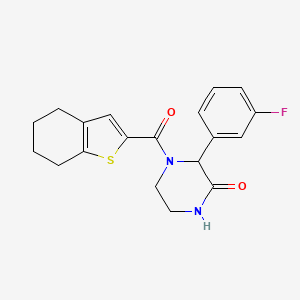![molecular formula C16H22N2O3 B5662191 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B5662191.png)
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide often involves multistep synthetic routes that can include nucleophilic substitution reactions, ester hydrolysis, and ring closure mechanisms. For instance, Zhou et al. (2021) established a high-yield method for synthesizing a structurally similar compound, demonstrating the importance of selecting appropriate starting materials and reaction conditions for efficient synthesis (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of chromene-carboxamide derivatives has been extensively studied using quantum chemical methods, revealing insights into their geometric configuration, vibrational frequencies, and electronic properties. Evecen and Tanak (2016) conducted a quantum chemical study on a similar molecule, providing detailed information on its molecular geometry and electronic absorption spectra, which are crucial for understanding the compound's reactivity and potential applications (Evecen & Tanak, 2016).
Chemical Reactions and Properties
Chromene derivatives are known for their versatile chemical reactivity, participating in a variety of chemical reactions. For example, Osipov et al. (2018) demonstrated the synthesis of pyridine derivatives from carbonyl-substituted chromenes, showcasing the reactivity of the chromene moiety in condensation reactions and the formation of complex heterocyclic structures (Osipov, Osyanin, & Klimochkin, 2018).
Physical Properties Analysis
The physical properties of compounds like N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide, including solubility, melting point, and crystalline structure, can be influenced by their molecular conformation and intermolecular interactions. Studies such as the one conducted by Banerjee et al. (2002) on solvated pyrrolidine-carboxamides provide valuable information on the crystal structure and molecular conformation, which are essential for understanding the material's properties and potential applications (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties of chromene and pyrrolidine derivatives, including their reactivity, stability, and interaction with other molecules, are critical for their application in synthetic chemistry and drug design. Research by Ito et al. (1984) on the asymmetric acylation of carboxamides illustrates the stereochemical aspects of reactions involving pyrrolidine derivatives, which are crucial for designing compounds with specific biological activities (Ito, Katsuki*, & Yamaguchi, 1984).
Propiedades
IUPAC Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-6-4-5-13-9-12(11-21-15(13)14)10-17-16(19)18-7-2-3-8-18/h4-6,12H,2-3,7-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUCWJPDUVYKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CNC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-cyclopropyl-2-oxoethyl)thio]-4,6-dihydroxy-5-pyrimidinyl}acetamide](/img/structure/B5662116.png)
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5662119.png)
![N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide](/img/structure/B5662139.png)

![N-(4-fluorophenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5662149.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5662151.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5662157.png)
![4-[(2,4-dichlorophenoxy)acetyl]-2-methyl-1,4-oxazepane](/img/structure/B5662177.png)
![4-(3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5662186.png)
![N-[2-(3-chlorophenoxy)ethyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5662193.png)


![methyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}benzoate](/img/structure/B5662213.png)